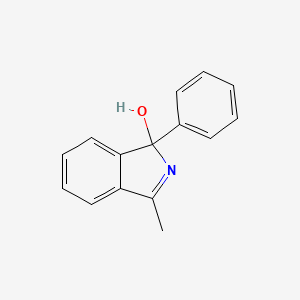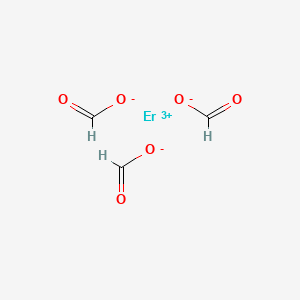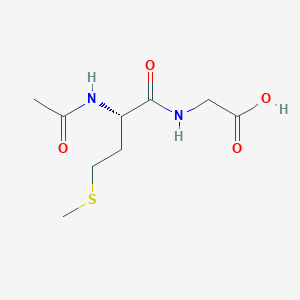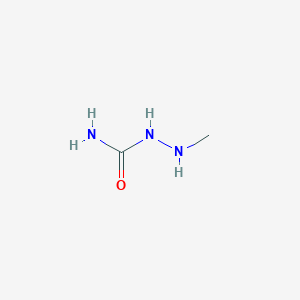![molecular formula C14H13N3O B14706628 N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide CAS No. 25186-45-2](/img/structure/B14706628.png)
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid to form a diazonium salt, which is then coupled with acetamide under controlled pH conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA binding, and disruption of cellular processes .
相似化合物的比较
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-Phenylacetamide: Lacks the azo group, resulting in different chemical and biological properties.
N-(4-Dimethylaminophenyl)acetamide: Contains a dimethylamino group, which alters its reactivity and applications.
N-(4-Bromophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.
属性
CAS 编号 |
25186-45-2 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-(3-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-11(18)15-13-8-5-9-14(10-13)17-16-12-6-3-2-4-7-12/h2-10H,1H3,(H,15,18) |
InChI 键 |
RSXZTAVEWMLATR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


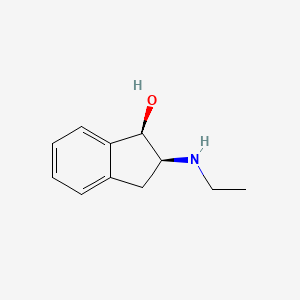

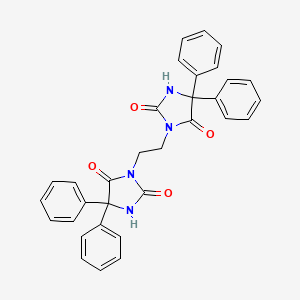

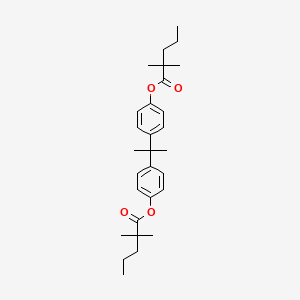
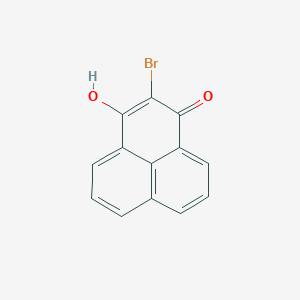
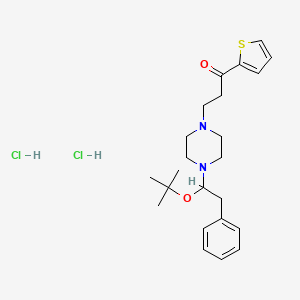
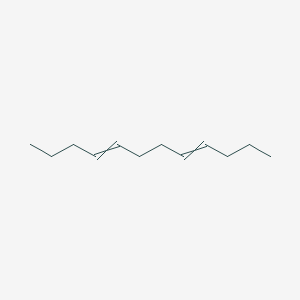
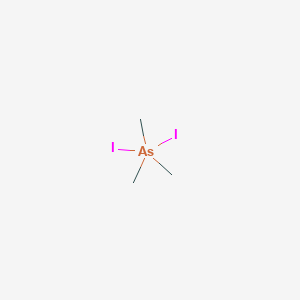
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
